N6-Benzyladenosine (N6-benzylaminopurine riboside; BAPR) is a synthetic analogue of the naturally occurring cytokinin N6-isopentenyladenosine (i6A). [, , ] Cytokinins are a class of plant hormones that regulate growth and development. [] BAPR has been shown to exhibit a variety of biological activities, including antitumor, [, , , , , , , , ] antiviral, [, ] and adenosine receptor agonist effects. [, , ]
N6-Benzyladenosine is synthesized from adenosine through a reaction with benzylamine. It falls under the classification of nucleosides, which are essential components in various biological processes, including cellular signaling and metabolism. The molecular formula of N6-benzyladenosine is , with a molecular weight of approximately 437.35 g/mol .
The synthesis of N6-benzyladenosine involves several key steps, typically utilizing solution-phase parallel synthesis techniques. One common method includes:
A detailed procedure might involve:
The molecular structure of N6-benzyladenosine features a purine base (adenine) with a benzyl group attached at the nitrogen-6 position. This modification alters its physicochemical properties compared to unmodified adenosine.
N6-Benzyladenosine can undergo various chemical reactions typical for nucleosides, including:
The mechanism of action for N6-benzyladenosine primarily involves its role as an agonist or antagonist at purinergic receptors, particularly adenosine receptors (A1, A2A, A2B, A3).
N6-Benzyladenosine exhibits several notable physical and chemical properties:
N6-Benzyladenosine has diverse applications in scientific research:
N6-Benzyladenosine consists of a purine nucleoside scaffold where the adenine base is modified at the exocyclic amino group (N⁶-position) with a benzyl substituent. This adenosine derivative retains the canonical β-D-ribofuranose sugar linked via an N⁹-glycosidic bond to the purine system. The benzyl group (–CH₂C₆H₅) projects perpendicularly to the purine plane, creating steric bulk that critically influences molecular recognition by biological targets. Substitution patterns on the benzyl ring (e.g., ortho, meta, para positions) alter electron distribution and hydrophobic interactions, directly modulating ligand-receptor binding affinity and antiviral potency [1] [6].
The ribose moiety adopts a C2'-endo (south) conformation in solution, which is stabilized by intramolecular hydrogen bonding involving the 2'-hydroxyl group. Nuclear magnetic resonance studies confirm that N6-benzylation reduces the electron density at N¹ and N³ positions of the purine ring due to resonance effects (–I effect of the benzyl group), increasing partial positive character. This electronic perturbation enhances interactions with hydrophobic enzyme pockets while decreasing susceptibility to enzymatic deamination. X-ray crystallography reveals π-stacking between the benzyl phenyl ring and conserved tyrosine residues in adenosine kinase active sites, explaining its selective inhibition [5] [9].
N6-Benzyladenosine is synthesized via regioselective alkylation of adenosine precursors. A common approach involves reacting 3-benzyladenine under alkaline conditions to induce Dimroth rearrangement, yielding N6-benzyladenosine. This method exploits the thermodynamic stability of N6-substituted isomers over N3-substituted counterparts. Key steps include:
A more efficient route utilizes 6-chloropurine ribonucleoside as a versatile intermediate:
Table 1: Nucleophilic Displacement Routes to N6-Benzyladenosine Derivatives
Benzylamine Reagent | Conditions | Yield (%) | Reference |
---|---|---|---|
Benzylamine | EtOH, 70°C, 8 h | 88 | [3] |
4-Fluorobenzylamine | DMF, 60°C, 6 h | 92 | [4] |
3-Trifluoromethylbenzylamine | DMF, 80°C, 10 h | 78 | [10] |
The Mitsunobu reaction enables N6-alkylation using alcohols instead of alkyl halides:
Fluorination at the benzyl ring’s para or meta positions significantly boosts antiviral activity against enterovirus 71. Key findings include:
Table 2: Antiviral Activity of Fluorinated N6-Benzyladenosine Analogues
Compound | EC₅₀ vs. EV71 (μM) | Selectivity Index |
---|---|---|
N6-Benzyladenosine | 5.0 | 20 |
4-Fluoro-N6-benzyladenosine | 2.1 | 65 |
3,5-Difluoro-N6-benzyladenosine | 1.8 | 100 |
2,4-Difluoro-N6-benzyladenosine | 4.2 | 45 |
Incorporation of –CF₃ groups enhances lipophilicity and metabolic stability:
Systematic benzyl ring substitutions profoundly alter absorption and distribution properties:
Table 3: Pharmacokinetic Impact of Benzyl Ring Substituents
Substituent | log D₇.₄ | Solubility (mg/mL) | Plasma Protein Binding (%) |
---|---|---|---|
None (parent) | 0.9 | 5.2 | 45 |
4-Fluoro | 1.2 | 4.8 | 58 |
4-Trifluoromethyl | 1.8 | 1.9 | 82 |
3,5-Dimethoxy | 0.7 | 12.4 | 37 |
4-Biphenyl | 2.4 | 0.3 | 91 |
CAS No.: 16903-37-0
CAS No.: 76663-30-4
CAS No.:
CAS No.: 129725-38-8
CAS No.: 84285-33-6